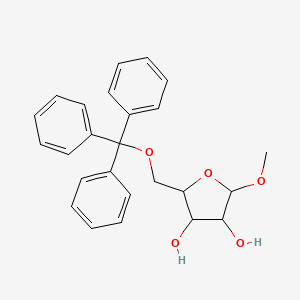
Methyl 5-O-trityl-D-xylofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-O-trityl-D-xylofuranoside: is a chemical compound with the molecular formula C25H26O5 and a molar mass of 406.47 g/mol . It is a derivative of D-xylofuranose, where the hydroxyl group at the 5-position is protected by a trityl group, and the anomeric hydroxyl group is methylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-O-trityl-D-xylofuranoside typically involves the protection of D-xylofuranose. The hydroxyl group at the 5-position is protected using a trityl chloride in the presence of a base such as pyridine. The anomeric hydroxyl group is then methylated using methyl iodide and a base like sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection and methylation reactions similar to those used in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 5-O-trityl-D-xylofuranoside can undergo oxidation reactions, particularly at the anomeric position, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the trityl group, leading to its removal and the formation of the free hydroxyl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of D-xylofuranose.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Methyl 5-O-trityl-D-xylofuranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability makes it a valuable protecting group in multi-step organic syntheses .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of xylofuranose derivatives in biological systems.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules. Its role in the synthesis of specialty chemicals highlights its industrial importance.
作用機序
The mechanism of action of Methyl 5-O-trityl-D-xylofuranoside primarily involves its role as a protecting group in organic synthesis. The trityl group stabilizes the molecule by preventing unwanted reactions at the 5-position hydroxyl group. This allows for selective reactions at other positions on the molecule. The methyl group at the anomeric position further stabilizes the compound and prevents ring-opening reactions.
類似化合物との比較
- Methyl 5-O-benzyl-D-xylofuranoside
- Methyl 5-O-acetyl-D-xylofuranoside
- Methyl 5-O-tosyl-D-xylofuranoside
Comparison: Methyl 5-O-trityl-D-xylofuranoside is unique due to the presence of the trityl group, which provides greater stability compared to benzyl or acetyl protecting groups. The trityl group is bulkier and offers better protection against acidic and basic conditions, making it more suitable for complex synthetic routes. Additionally, the methyl group at the anomeric position enhances the compound’s stability compared to other similar compounds.
特性
IUPAC Name |
2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZBMSNSNORRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

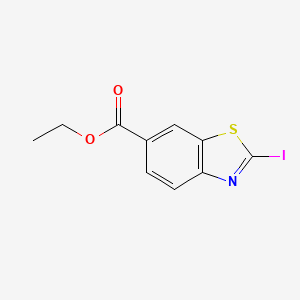
![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
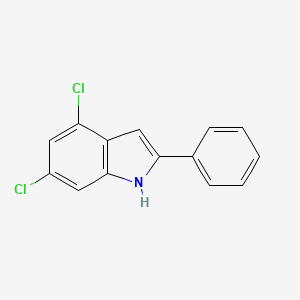
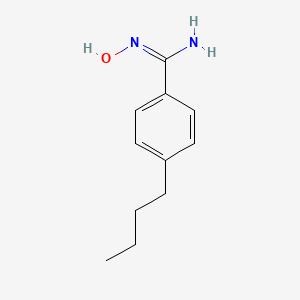
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
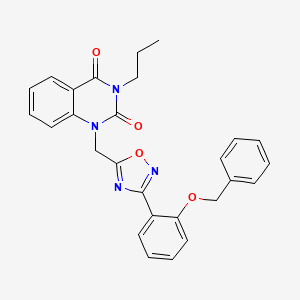
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111753.png)
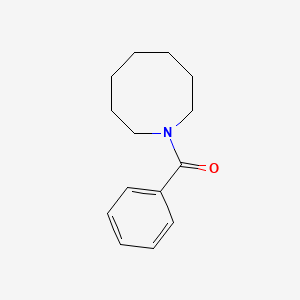
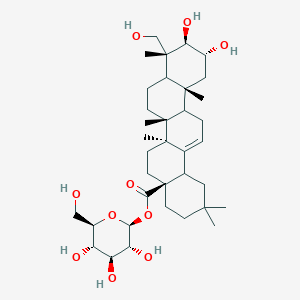
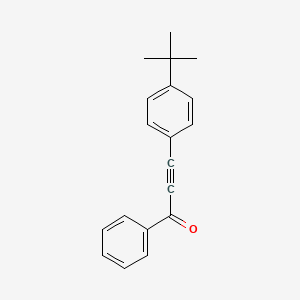
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
